molecular formula C26H23F3N4O4 B12411302 N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide

N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide

Cat. No.: B12411302
M. Wt: 512.5 g/mol
InChI Key: LRTINOCIDJSJPY-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4’-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4’-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Typical synthetic routes may involve:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions, where appropriate precursors are subjected to conditions that promote the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4’-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4’-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4’-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide: shares structural similarities with other spirocyclic compounds and pyridazine derivatives.

Uniqueness

  • The unique spirocyclic structure and the presence of trifluoromethyl and carboxamide groups distinguish this compound from others. These features contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C26H23F3N4O4

Molecular Weight

512.5 g/mol

IUPAC Name

N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide

InChI

InChI=1S/C26H23F3N4O4/c1-15-2-4-18(31-24(35)21-11-17(14-30-33-21)26(27,28)29)12-19(15)16-3-5-20-22(10-16)37-25(13-23(34)32-20)6-8-36-9-7-25/h2-5,10-12,14H,6-9,13H2,1H3,(H,31,35)(H,32,34)

InChI Key

LRTINOCIDJSJPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)NC(=O)CC5(O4)CCOCC5

Origin of Product

United States

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